molecular formula C11H12Cl2N2 B12570339 Methanimidamide, N'-(2,6-dichloro-4-ethenylphenyl)-N,N-dimethyl- CAS No. 193695-63-5

Methanimidamide, N'-(2,6-dichloro-4-ethenylphenyl)-N,N-dimethyl-

Cat. No.: B12570339
CAS No.: 193695-63-5
M. Wt: 243.13 g/mol
InChI Key: LJZOFDVDSSBTOC-UHFFFAOYSA-N
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Description

Methanimidamide, N’-(2,6-dichloro-4-ethenylphenyl)-N,N-dimethyl- is a synthetic organic compound characterized by the presence of a methanimidamide group attached to a dichloroethenylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanimidamide, N’-(2,6-dichloro-4-ethenylphenyl)-N,N-dimethyl- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichloro-4-ethenylphenylamine and dimethylformamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

Methanimidamide, N’-(2,6-dichloro-4-ethenylphenyl)-N,N-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) can facilitate hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Methanimidamide, N’-(2,6-dichloro-4-ethenylphenyl)-N,N-dimethyl- has several scientific research applications, including:

    Medicinal Chemistry: The compound may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Materials Science: It can be used in the development of advanced materials with specific properties, such as conductivity or stability.

    Biological Studies:

Mechanism of Action

The mechanism by which Methanimidamide, N’-(2,6-dichloro-4-ethenylphenyl)-N,N-dimethyl- exerts its effects involves interactions with molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to receptors on cell surfaces, triggering signaling cascades.

    DNA Interaction: The compound could interact with DNA, leading to changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

    Methanimidamide, N’-(2,6-dichlorophenyl)-N,N-dimethyl-: Similar structure but lacks the ethenyl group.

    Methanimidamide, N’-(2,6-dichloro-4-methylphenyl)-N,N-dimethyl-: Similar structure with a methyl group instead of an ethenyl group.

Uniqueness

Methanimidamide, N’-(2,6-dichloro-4-ethenylphenyl)-N,N-dimethyl- is unique due to the presence of the ethenyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

193695-63-5

Molecular Formula

C11H12Cl2N2

Molecular Weight

243.13 g/mol

IUPAC Name

N'-(2,6-dichloro-4-ethenylphenyl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C11H12Cl2N2/c1-4-8-5-9(12)11(10(13)6-8)14-7-15(2)3/h4-7H,1H2,2-3H3

InChI Key

LJZOFDVDSSBTOC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=C(C=C(C=C1Cl)C=C)Cl

Origin of Product

United States

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